molecular formula C23H26N4OS B11477732 1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11477732
M. Wt: 406.5 g/mol
InChI Key: HPAGSZXSAMPDQY-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes phenylethyl and phenylpropyl groups, as well as a sulfanyl group attached to a tetrahydropyrimido[4,5-d]pyrimidinone core

Preparation Methods

The synthesis of 1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the pyrimidopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenylethyl and phenylpropyl groups are then introduced via alkylation reactions, while the sulfanyl group is incorporated through thiolation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidopyrimidine core.

    Substitution: The phenylethyl and phenylpropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other pyrimidopyrimidine derivatives, such as:

Properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C23H26N4OS/c28-22-20-16-26(14-7-12-18-8-3-1-4-9-18)17-24-21(20)27(23(29)25-22)15-13-19-10-5-2-6-11-19/h1-6,8-11,24H,7,12-17H2,(H,25,28,29)

InChI Key

HPAGSZXSAMPDQY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCCC3=CC=CC=C3)N(C(=S)NC2=O)CCC4=CC=CC=C4

Origin of Product

United States

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